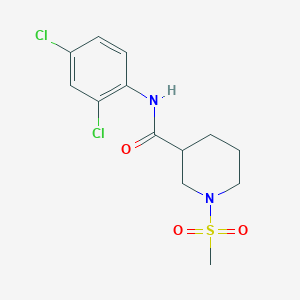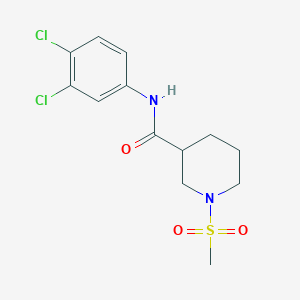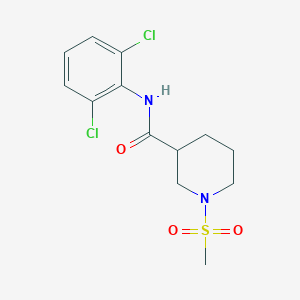![molecular formula C15H11Cl2FN4O2S B4366913 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366913.png)
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Overview
Description
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, also known as DBT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a therapeutic agent. DBT belongs to the class of triazole-containing compounds and has been found to exhibit potent antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and replication of fungal and bacterial cells. N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungal cells. In bacterial cells, N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been found to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Studies have shown that N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide does not affect the viability of mammalian cells at concentrations that are effective against fungal and bacterial cells. However, further studies are needed to investigate the long-term effects of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide on mammalian cells.
Advantages and Limitations for Lab Experiments
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is a relatively stable compound that can be easily synthesized in the laboratory. It exhibits potent antifungal and antibacterial activities at low concentrations, making it a cost-effective alternative to existing antifungal and antibacterial agents. However, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, as well as its potential interactions with other drugs.
Future Directions
There are several potential future directions for the research and development of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide. One area of interest is the development of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide as a therapeutic agent for the treatment of fungal and bacterial infections. Another area of interest is the investigation of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide's potential application in the treatment of cancer. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, as well as its potential interactions with other drugs.
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been extensively studied for its antifungal and antibacterial activities. Studies have shown that N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide exhibits potent activity against a range of fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, Escherichia coli, and Staphylococcus aureus. N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has also been investigated for its potential application in the treatment of cancer, as it has been found to inhibit the proliferation of cancer cells in vitro.
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN4O2S/c16-13-6-1-10(7-14(13)17)8-22-9-19-15(20-22)21-25(23,24)12-4-2-11(18)3-5-12/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAKVAETLSOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4366835.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366857.png)


![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366875.png)
![2,5-dichloro-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B4366879.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4366892.png)
![4-fluoro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4366903.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366916.png)
![1-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4366924.png)

![2-{1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366942.png)